molecular formula C9H10N2O2S B13201765 2-[(4-Carbamothioylphenyl)amino]acetic acid

2-[(4-Carbamothioylphenyl)amino]acetic acid

Cat. No.: B13201765
M. Wt: 210.26 g/mol
InChI Key: BSTHYEPUTKVRBO-UHFFFAOYSA-N
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Description

2-[(4-Carbamothioylphenyl)amino]acetic acid is a compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . This compound is primarily used in proteomics research . It is known for its unique structure, which includes a carbamothioyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Carbamothioylphenyl)amino]acetic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with glycine . The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of glycine on the isothiocyanate group, followed by cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Carbamothioylphenyl)amino]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Carbamothioylphenyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Carbamothioylphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioyl group, which can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Carbamothioylphenyl)amino]acetic acid is unique due to its carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(4-carbamothioylanilino)acetic acid

InChI

InChI=1S/C9H10N2O2S/c10-9(14)6-1-3-7(4-2-6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13)

InChI Key

BSTHYEPUTKVRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)N)NCC(=O)O

Origin of Product

United States

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